FK-506 3'-Methyl Ether, also known by its chemical identifier 124554-16-1, is a derivative of FK-506, which is also referred to as tacrolimus or fujimycin. This compound is primarily produced by certain species of the bacterium Streptomyces. FK-506 3'-Methyl Ether exhibits potent immunosuppressive properties and is utilized in various scientific and medical applications, particularly in transplant medicine and research related to immune modulation.
FK-506 3'-Methyl Ether is classified as a macrolide antibiotic. It is derived from FK-506 through chemical modifications that enhance its pharmacological properties. The parent compound, FK-506, was first isolated from Streptomyces tsukubaensis and has been extensively studied for its ability to inhibit T-cell activation and cytokine production.
The synthesis of FK-506 3'-Methyl Ether typically involves several key steps:
Industrial production may utilize genetically engineered strains of Streptomyces optimized for high-yield fermentation processes, followed by chemical modifications to achieve the desired derivative .
FK-506 3'-Methyl Ether has a complex molecular structure characterized by a 23-membered macrolide ring. The core structure includes multiple functional groups that contribute to its biological activity. The molecular formula is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural features include:
The detailed stereochemistry of FK-506 3'-Methyl Ether plays a critical role in its interaction with biological targets .
FK-506 3'-Methyl Ether can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve temperature control, solvent selection, and reaction time .
FK-506 3'-Methyl Ether exerts its immunosuppressive effects primarily through its interaction with immunophilin FKBP12 (FK506-binding protein). The binding of FK-506 3'-Methyl Ether to FKBP12 forms a complex that inhibits calcineurin, an enzyme crucial for T-cell activation.
This mechanism highlights the compound's role in modulating immune responses, making it valuable in therapeutic applications .
FK-506 3'-Methyl Ether exhibits several notable physical and chemical properties:
The compound's lipophilicity contributes to its extensive metabolism in the liver via cytochrome P450 enzymes, affecting its pharmacokinetics .
FK-506 3'-Methyl Ether has significant applications in both clinical and research settings:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: